17,21-Dihydroxypregna-1,4-diene-3,11,20-trione 21-(hydrogen succinate) 17,21-Dihydroxypregna-1,4-diene-3,11,20-trione 21-(hydrogen succinate)
Brand Name: Vulcanchem
CAS No.:
VCID: VC13361146
InChI: InChI=1S/C25H30O8/c1-23-9-7-15(26)11-14(23)3-4-16-17-8-10-25(32,24(17,2)12-18(27)22(16)23)19(28)13-33-21(31)6-5-20(29)30/h7,9,11,16-17,22,32H,3-6,8,10,12-13H2,1-2H3,(H,29,30)
SMILES: CC12CC(=O)C3C(C1CCC2(C(=O)COC(=O)CCC(=O)O)O)CCC4=CC(=O)C=CC34C
Molecular Formula: C25H30O8
Molecular Weight: 458.5 g/mol

17,21-Dihydroxypregna-1,4-diene-3,11,20-trione 21-(hydrogen succinate)

CAS No.:

Cat. No.: VC13361146

Molecular Formula: C25H30O8

Molecular Weight: 458.5 g/mol

* For research use only. Not for human or veterinary use.

17,21-Dihydroxypregna-1,4-diene-3,11,20-trione 21-(hydrogen succinate) -

Specification

Molecular Formula C25H30O8
Molecular Weight 458.5 g/mol
IUPAC Name 4-[2-(17-hydroxy-10,13-dimethyl-3,11-dioxo-6,7,8,9,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl)-2-oxoethoxy]-4-oxobutanoic acid
Standard InChI InChI=1S/C25H30O8/c1-23-9-7-15(26)11-14(23)3-4-16-17-8-10-25(32,24(17,2)12-18(27)22(16)23)19(28)13-33-21(31)6-5-20(29)30/h7,9,11,16-17,22,32H,3-6,8,10,12-13H2,1-2H3,(H,29,30)
Standard InChI Key IMWBZDUOZWSUQI-UHFFFAOYSA-N
SMILES CC12CC(=O)C3C(C1CCC2(C(=O)COC(=O)CCC(=O)O)O)CCC4=CC(=O)C=CC34C
Canonical SMILES CC12CC(=O)C3C(C1CCC2(C(=O)COC(=O)CCC(=O)O)O)CCC4=CC(=O)C=CC34C

Introduction

Chemical Identity and Structural Characteristics

Molecular Structure and Nomenclature

17,21-Dihydroxypregna-1,4-diene-3,11,20-trione 21-(hydrogen succinate) belongs to the glucocorticoid class of steroids. Its IUPAC name, 4-[2-(17-hydroxy-10,13-dimethyl-3,11-dioxo-6,7,8,9,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl)-2-oxoethoxy]-4-oxobutanoic acid, reflects its complex tetracyclic framework. The core structure retains the pregna-1,4-diene backbone with ketone groups at positions 3, 11, and 20, hydroxyl groups at positions 17 and 21, and a succinate ester moiety at C21 .

Table 1: Key Molecular Identifiers

PropertyValueSource
CAS Registry Number24808-87-5
Molecular FormulaC25H30O8\text{C}_{25}\text{H}_{30}\text{O}_8
Molecular Weight458.5 g/mol
Melting Point210–215°C
SynonymsPrednisone 21-hemisuccinate, DTXSID00947724

Physicochemical Properties

The compound’s solubility profile is influenced by the succinate group, which introduces a carboxylic acid functionality. This modification likely improves water solubility compared to non-esterified steroids, a critical factor for bioavailability in drug formulations. The melting point of 210–215°C indicates moderate thermal stability, typical of crystalline steroid derivatives .

Synthesis and Manufacturing

SupplierAssayAppearanceMinimum Order
Zibo Hangyu Biotechnology Development Co.99%Powder/Liquid10 grams
Qingdao Beluga Import and Export Co.99%Brown powder1 gram
Chemlyte Solutions99.0%Liquid100 grams

Suppliers recommend storage in dark, ventilated environments to prevent degradation .

Future Directions and Research Gaps

Formulation Development

Future studies could explore nanoemulsions or liposomal encapsulation to optimize delivery. Comparative studies with other esters (e.g., hemisuccinate vs. pivalate) may elucidate structure-activity relationships.

Preclinical Evaluation

Animal models are needed to assess bioavailability, metabolism, and toxicity. Pharmacokinetic profiling should quantify hydrolysis rates and tissue distribution.

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